molecular formula C24H24N2O5 B12611088 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

Cat. No.: B12611088
M. Wt: 420.5 g/mol
InChI Key: UOZLMUGLEWVIBH-DEOSSOPVSA-N
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Description

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a spirocyclic framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural elements makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles under basic conditions.

    Hydrolysis: The Fmoc group can be removed by treatment with piperidine, yielding the free amine

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The Fmoc group allows for selective modification of the compound, enabling it to bind to target proteins or enzymes. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- can be compared with other similar compounds, such as:

The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- lies in its combination of the spirocyclic core and the Fmoc protecting group, which provides both structural stability and versatility in chemical modifications.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid

InChI

InChI=1S/C24H24N2O5/c27-21(28)14-25-13-11-24(22(25)29)10-5-12-26(24)23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,27,28)/t24-/m0/s1

InChI Key

UOZLMUGLEWVIBH-DEOSSOPVSA-N

Isomeric SMILES

C1C[C@@]2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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